3-(Cyclopentyloxy)-4-methoxybenzaldehyde is a key intermediate compound utilized in the synthesis of novel drug candidates, particularly those targeting the phosphodiesterase 4D (PDE4D) enzyme. [, , , , , ] This compound belongs to the class of benzaldehydes, characterized by a benzene ring with a formyl group (-CHO) substituent. The specific structure of this molecule includes a methoxy group (-OCH3) at the para position (position 4) and a cyclopentyloxy group (-OC5H9) at the meta position (position 3) relative to the formyl group.
3-(Cyclopentyloxy)-4-methoxybenzaldehyde is an organic compound characterized by its unique structural features, including a benzaldehyde moiety with a cyclopentyloxy group and a methoxy group at the para position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent and phosphodiesterase 4D inhibitor. The molecular formula of this compound is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol.
3-(Cyclopentyloxy)-4-methoxybenzaldehyde is synthesized from isovanillin through a series of chemical reactions involving alkylation and formylation techniques. It belongs to the class of organic compounds known as benzaldehydes, which are aromatic aldehydes derived from benzene. The compound's classification as a potential therapeutic agent stems from its ability to inhibit specific enzymes involved in cellular processes, making it relevant in pharmacological research.
The synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde typically involves the following steps:
This synthetic pathway provides a straightforward method for producing 3-(cyclopentyloxy)-4-methoxybenzaldehyde efficiently and with high purity .
The molecular structure of 3-(cyclopentyloxy)-4-methoxybenzaldehyde can be described as follows:
The compound's structure allows for significant interactions with biological targets, particularly due to its functional groups that can participate in hydrogen bonding and hydrophobic interactions .
3-(Cyclopentyloxy)-4-methoxybenzaldehyde can undergo various chemical reactions:
These reactions highlight the versatility of 3-(cyclopentyloxy)-4-methoxybenzaldehyde as a building block for synthesizing more complex organic compounds .
The mechanism of action for 3-(cyclopentyloxy)-4-methoxybenzaldehyde primarily involves its role as an inhibitor of phosphodiesterase 4D, an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, the compound increases intracellular levels of cAMP, which is crucial for various cellular processes such as proliferation, differentiation, and apoptosis.
In addition to phosphodiesterase inhibition, studies have indicated that derivatives of this compound exhibit significant binding affinity to other targets like cyclooxygenase-2 and tumor necrosis factor-alpha, further enhancing its potential therapeutic applications .
The physical and chemical properties of 3-(cyclopentyloxy)-4-methoxybenzaldehyde include:
These properties are essential for understanding how the compound behaves under different conditions and its potential applications in various fields .
3-(Cyclopentyloxy)-4-methoxybenzaldehyde has several scientific applications:
3-(Cyclopentyloxy)-4-methoxybenzaldehyde (CAS 67387-76-2) serves as a critical building block for synthesizing phosphodiesterase 4D (PDE4D) inhibitors targeting neurological disorders. Its molecular scaffold combines three pharmacophoric elements: (1) the aldehyde group for chemical derivatization, (2) the methoxy group enhancing lipid solubility for blood-brain barrier penetration, and (3) the cyclopentyloxy moiety enabling optimal hydrophobic pocket binding in PDE4D’s catalytic site [2] [5]. This strategic design allows medicinal chemists to develop isoform-selective inhibitors that circumvent the emetic side effects associated with pan-PDE4 inhibitors [4].
Commercial synthesis of this compound (≥97% purity) involves Williamson ether synthesis between 3-hydroxy-4-methoxybenzaldehyde and cyclopentyl bromide under basic conditions, followed by purification via fractional distillation (bp 150–157°C at 5 mmHg) [5]. Its physicochemical properties—low molecular weight (220.27 g/mol), balanced lipophilicity (logP ≈ 2.8), and thermal stability—make it ideal for multi-step pharmaceutical synthesis. As confirmed in patent filings, derivatives like 3-(cyclopentyloxy)-4-methoxyphenyl pyrrolidinones exhibit PDE4D IC50 values of 1.16–4.97 μM, demonstrating potent enzyme inhibition [6] [8].
Table 1: PDE4D Inhibitors Derived from 3-(Cyclopentyloxy)-4-methoxybenzaldehyde
Compound | Structure Class | PDE4D IC50 (μM) | Therapeutic Application |
---|---|---|---|
GEBR-7b | Oxime ether | 0.82 | Memory enhancement |
GEBR-32a | Difluorinated oxime | 1.16 | Alzheimer’s disease models |
Compound 8a (WO2015121212) | Pyrrolidinyl-oxime | 0.95 | Cognitive impairment |
Apremilast analogs | Heterocyclic amide | 3.98–5.62* | Neuroinflammation |
*PDE4B inhibition values shown for reference [1] [9]
Functionalization of the aldehyde group enables diverse neuroactive chemotypes. Oxime formation is particularly significant: condensation with hydroxylamine derivatives yields PDE4D-selective inhibitors like GEBR-7b—a potent cognition-enhancing agent (PDE4D IC50 = 0.82 μM) [2]. Structure-activity relationship (SAR) studies reveal that optimal neurological efficacy requires:
Microwave-assisted synthesis significantly accelerates derivative production. For example, 4-(difluoromethoxy)-3-hydroxybenzaldehyde—a key precursor for GEBR-32a—is synthesized in >85% yield via microwave irradiation, versus ≤60% with conventional heating [8]. Heterocyclic derivatization routes include:
Table 2: Neurological Effects of Key Derivatives in Disease Models
Derivative | Biological Model | Dose/Concentration | Key Effect |
---|---|---|---|
GEBR-32a | Tg2576 AD mice | 0.03 mg/kg chronic | Rescued LTP deficits; memory restoration |
GEBR-7b | Rat hippocampal slices | 10 μM | Increased cAMP (4-fold over baseline) |
Compound 8a | Free-moving rats | 3 mg/kg | Elevated hippocampal cAMP for 120+ minutes |
Chalcone 4b | TNF-α assay | 2.01 μM | Potent TNF-α inhibition (vs celecoxib 6.44 μM) |
Microwave-Assisted O-Alkylation
Conventional synthesis of the core aldehyde requires 12–24 hours with moderate yields (65–75%). Microwave irradiation (150–200°C) reduces reaction times to ≤30 minutes while boosting yields to >90%. This technique is particularly effective for:
Reductive Domino Transformations
Cyclic nitronates derived from the aldehyde undergo tandem reduction-cyclization to form pyrrolizidinones—high-affinity PDE4D inhibitors. Key steps include:
Transition Metal Catalysis
Palladium-catalyzed reactions enable late-stage diversification:
Solvent-free conditions using K2CO3/Al2O3 minimize byproducts during chalcone synthesis, achieving yields >80% [1].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7